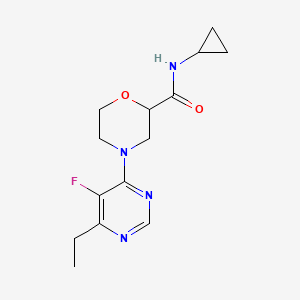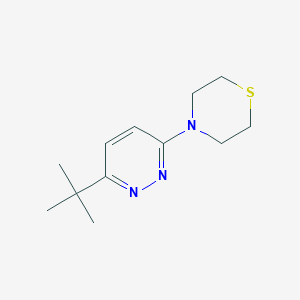![molecular formula C14H13F3N4O B15121166 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15121166.png)
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine is a complex organic molecule that features a combination of imidazole, azetidine, and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate amine with a suitable electrophile, followed by cyclization.
Pyridine Ring Functionalization: The pyridine ring is functionalized with a trifluoromethyl group through nucleophilic substitution reactions, often using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the azetidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at the trifluoromethyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, trifluoromethylating agents.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique combination of functional groups allows it to interact with multiple biological pathways, making it a versatile molecule for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions, while the azetidine and pyridine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-imidazol-1-yl)-3-(trifluoromethyl)benzene
- 2-(1H-imidazol-2-yl)pyridine
- 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Uniqueness
The uniqueness of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine lies in its combination of three distinct functional groups: imidazole, azetidine, and pyridine. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H13F3N4O |
|---|---|
Poids moléculaire |
310.27 g/mol |
Nom IUPAC |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)12-2-1-11(5-19-12)13(22)21-7-10(8-21)6-20-4-3-18-9-20/h1-5,9-10H,6-8H2 |
Clé InChI |
YVQXGVIADSXHQE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B15121083.png)
![[2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid](/img/structure/B15121086.png)
![N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B15121092.png)
![4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121100.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121103.png)
![[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B15121107.png)
![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B15121114.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15121120.png)

![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![3-Amino-2-[(cyclohexylmethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15121139.png)
![4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15121146.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15121164.png)
